1-ethyl-1H-indole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-ethylindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(13)14)4-3-5-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYNRASKRRGIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy of 1-ethyl-1H-indole-4-carboxylic acid reveals characteristic signals corresponding to the ethyl and indole (B1671886) protons. Protons on carbon atoms adjacent to the carbonyl group of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region. libretexts.org The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3-) group, with their specific chemical shifts influenced by the neighboring nitrogen atom. The aromatic protons on the indole ring would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their multiplicity and coupling constants providing information about their substitution pattern. For the related compound, 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group protons appear as a quartet at 4.24 ppm and a triplet at 1.56 ppm. rsc.org
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears in the 160-180 ppm range. libretexts.org The carbons of the ethyl group and the indole ring will have distinct chemical shifts. For instance, in 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group carbons resonate at 41.89 and 15.05 ppm. rsc.org The aromatic carbons of the indole moiety typically appear between 100 and 140 ppm.
¹⁵N NMR Spectroscopy
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR, can offer valuable insights into the electronic environment of the nitrogen atom within the indole ring. The chemical shift of the nitrogen atom would be indicative of its hybridization and involvement in the aromatic system.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H (Carboxylic Acid) | ~12-13 | - |
| CH₂ (Ethyl) | ~4.2-4.4 (q) | ~40-42 |
| CH₃ (Ethyl) | ~1.4-1.6 (t) | ~14-16 |
| Indole Protons | ~6.5-8.0 | ~100-140 |
| C (Carbonyl) | - | ~165-175 |
Note: 'q' denotes a quartet and 't' denotes a triplet. These are predicted values and may differ from experimental results.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
LC-MS and GC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry. For a non-volatile compound like this compound, LC-MS is the more suitable technique. nih.govmdpi.com Derivatization is often employed for carboxylic acids to improve their chromatographic behavior and ionization efficiency in both LC-MS and GC-MS. nih.govvu.nlresearchgate.net In LC-MS analysis of indole compounds, atmospheric pressure chemical ionization (APCI) can be an effective ionization source, particularly for non-polar molecules. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. mdpi.com For this compound (C₁₁H₁₁NO₂), the expected monoisotopic mass is approximately 189.0790 g/mol . chem960.com HRMS can confirm this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would show characteristic losses, such as the loss of the carboxylic acid group (-COOH) or the ethyl group (-CH₂CH₃), providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the IR spectrum would exhibit several key absorption bands:
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid O-H group, often appearing superimposed on C-H stretching bands. orgchemboulder.com
C=O Stretch: A strong, intense band between 1760 and 1690 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. orgchemboulder.com The exact position can be influenced by factors like hydrogen bonding.
C-N Stretch: Absorptions related to the C-N bonds within the indole ring.
C-H Stretch: Bands in the 3100-3000 cm⁻¹ region for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.
C-O Stretch: A band in the 1320-1210 cm⁻¹ region. orgchemboulder.com
O-H Bend: Bands in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com
These characteristic peaks provide a molecular fingerprint, confirming the presence of the carboxylic acid and ethyl-indole functionalities.
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carbonyl | C=O Stretch | 1760 - 1690 (strong) |
| Indole Ring | C-H Stretch (aromatic) | 3100 - 3000 |
| Ethyl Group | C-H Stretch (aliphatic) | < 3000 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
| Carboxylic Acid | O-H Bend | 1440 - 1395 and 950 - 910 |
Single Crystal X-ray Diffraction for Three-Dimensional Structural Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not available in the provided search results, analysis of related indole derivatives provides insight into the expected structural features. For example, the crystal structure of ethyl 1H-indole-2-carboxylate reveals a nearly planar indole ring system. iucr.orgiucr.org In the solid state, carboxylic acids often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact through strong hydrogen bonds. iucr.orgresearchgate.net It is highly probable that this compound would also exhibit such dimeric structures in its crystalline form, influencing its packing and physical properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes and Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and metal complexes with paramagnetic metal ions.
For this compound itself, which is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy would not be a directly applicable technique for its characterization. However, if this compound were to be part of a metal complex containing a paramagnetic metal ion, or if it were to form a radical species through an oxidation or reduction process, EPR spectroscopy would become an invaluable tool for studying the electronic structure and environment of the unpaired electron. iucr.org
Mechanistic Investigations of Biological Activities of 1 Ethyl 1h Indole 4 Carboxylic Acid Derivatives
Enzyme Inhibition Studies and Target Identification
Derivatives of 1-ethyl-1H-indole-4-carboxylic acid have been identified as potent inhibitors of several key enzymes implicated in various diseases. The following subsections detail the mechanistic insights into their inhibitory actions.
ATX Inhibitors:
Derivatives of indole-3-carboxylic acid, a structurally related compound, have been investigated as inhibitors of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA), a key signaling molecule involved in fibrosis. nih.gov Structure-based drug design has led to the discovery of potent indole-based ATX inhibitors. For instance, a benzamide derivative with a 4-hydroxy piperidine fragment exhibited a remarkable inhibitory concentration (IC50) of 2.3 nM. nih.gov Molecular docking studies have been instrumental in optimizing these inhibitors, ensuring a good fit within the ATX active site. nih.gov The development of these inhibitors has focused on improving physicochemical properties to enhance their potential for in vivo applications in treating conditions like pulmonary fibrosis. larvol.comx-mol.net
COX-2 Inhibitors:
While specific studies on this compound derivatives as COX-2 inhibitors are not extensively available, the broader class of indole-containing compounds has been a focus of research for developing selective COX-2 inhibitors for their anti-inflammatory properties.
cPLA2α Inhibitors:
Indole-5-carboxylic acids bearing 3-aryloxy-2-oxopropyl residues at the 1-position have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme crucial for the release of arachidonic acid and the subsequent production of pro-inflammatory mediators. nih.govnih.gov However, these compounds have faced challenges with metabolic stability and oral bioavailability. nih.gov Structural modifications, such as converting the aromatic carboxylic acid to an aliphatic one, have been explored to address these limitations. nih.gov Optimization of indole (B1671886) cPLA2α inhibitors has led to the discovery of compounds like efipladib, which demonstrates potent and selective inhibition in various assays. acs.org
CYP51 Inhibition:
The indole scaffold has been incorporated into the design of antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. nih.gov By replacing a triazole moiety of fluconazole with an indole scaffold, novel 2-aryl-3-azolyl-1-indolyl-propan-2-ols have been synthesized. nih.gov One of the enantiomers of a 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol derivative showed a minimum inhibitory concentration (MIC) of 0.000256 µg/mL against Candida albicans, significantly more potent than fluconazole. nih.gov Molecular docking studies suggest that this potent activity is due to the compound's alignment with the positioning of posaconazole within the heme and access channel binding sites of Candida albicans CYP51. nih.gov
Chk2 Inhibitors:
A derivative of 7-nitro-1H-indole-2-carboxylic acid, PV1019, has been identified as a selective submicromolar inhibitor of checkpoint kinase 2 (Chk2). nih.gov Chk2 is a key enzyme in the DNA damage response pathway, and its inhibition is a potential therapeutic strategy in oncology. nih.gov X-ray crystallography has revealed that PV1019 acts as a competitive inhibitor of Chk2 with respect to ATP, binding to the ATP-binding pocket of the enzyme. nih.gov In cellular assays, PV1019 was shown to inhibit Chk2 autophosphorylation, a marker of its activation. nih.gov
Glutamate Carboxypeptidase II Inhibitors:
Glutamate carboxypeptidase II (GCPII) is a zinc metalloenzyme that is a therapeutic target for neurological disorders characterized by excessive glutamate levels. jhu.edu While specific inhibitors based on the this compound scaffold have not been detailed, the design of GCPII inhibitors often involves a P1' glutamate-derived binding module for high affinity and specificity. nih.gov These inhibitors are typically highly polar, which can limit their bioavailability and penetration into the central nervous system. Research efforts are focused on developing inhibitors with increased lipophilicity to overcome these challenges.
Table 1: Enzyme Inhibition by Indole Carboxylic Acid Derivatives
| Enzyme Target | Derivative Scaffold | Inhibitory Concentration | Reference |
|---|---|---|---|
| Autotaxin (ATX) | Indole-3-carboxylic acid analog | IC50 = 2.3 nM | nih.gov |
| cPLA2α | Indole-5-carboxylic acid derivative | Potent inhibition | nih.gov |
| CYP51 | 2-aryl-3-azolyl-1-indolyl-propan-2-ol | MIC = 0.000256 µg/mL | nih.gov |
Modulation of Cellular Processes
The interaction of this compound derivatives with their molecular targets can trigger a cascade of events that modulate various cellular processes, including apoptosis, platelet aggregation, inflammation, and cancer progression.
Apoptosis Induction:
Indole-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms. mdpi.com Some derivatives can inhibit anti-apoptotic proteins like Mcl-1 and Bcl-2, thereby promoting programmed cell death. mdpi.com For example, certain 1H-indole-2-carboxylic acid derivatives have demonstrated cytotoxicity against various cancer cell lines, with flow cytometry studies confirming an increase in apoptotic cell populations. mdpi.com
Antiplatelet Aggregation Pathways:
While specific data on this compound is scarce, other indole derivatives have been investigated for their antiplatelet activity. For instance, novel indole-hydrazones have shown inhibitory effects on platelet aggregation induced by arachidonic acid. nih.gov The mechanism often involves the inhibition of pathways that lead to platelet activation and aggregation.
Anti-inflammatory Cascades:
The anti-inflammatory effects of indole derivatives are often linked to the inhibition of enzymes like cPLA2α and COX-2, which are central to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By blocking these enzymes, these compounds can effectively dampen the inflammatory response.
Anti-cancer Mechanisms:
The anti-cancer properties of indole derivatives are multifaceted. Beyond inducing apoptosis, these compounds can inhibit protein kinases involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs). mdpi.comnih.gov For example, a series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and CDK2, demonstrating potent antiproliferative activity against several cancer cell lines. nih.gov The most potent of these derivatives exhibited GI50 values in the nanomolar range. nih.gov
Table 3: Modulation of Cellular Processes by Indole Derivatives
| Cellular Process | Derivative Scaffold | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Apoptosis Induction | 1H-indole-2-carboxylic acid | Inhibition of anti-apoptotic proteins | Increased apoptotic cell populations in cancer lines | mdpi.com |
Antimicrobial and Antiviral Activity Mechanisms
The indole nucleus is a common structural motif in many natural and synthetic compounds with antimicrobial and antiviral properties.
Antimicrobial Activity:
Substituted 1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net While some carboxylic acid and ester derivatives showed weak to moderate activity, the incorporation of different functional groups can significantly enhance their antimicrobial potential. researchgate.netscirp.org The exact mechanisms of action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Antiviral Activity:
The indole scaffold has been a key pharmacophore in the development of antiviral agents. nih.gov Recently, a derivative of indole-3-carboxylic acid demonstrated significant antiviral activity against SARS-CoV-2 in vitro. nih.govactanaturae.ru This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM. nih.gov The proposed mechanisms of action include the inhibition of viral fusion with the host cell membrane, thereby preventing viral entry and replication. nih.gov Furthermore, some indole derivatives have shown the ability to suppress the formation of syncytia, which are large multinucleated cells formed by the fusion of virus-infected cells, a hallmark of SARS-CoV-2 infection. nih.gov
Table 4: Antimicrobial and Antiviral Activity of Indole Derivatives
| Activity | Derivative Scaffold | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Antimicrobial | 1H-indole-2-carboxamide | Not fully elucidated | Weak to moderate activity | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Design
Impact of N1-Ethyl Substitution on Pharmacological Profiles
The substitution at the N1 position of the indole (B1671886) ring is a critical determinant of the pharmacological profile of indole derivatives. The presence of a substituent at this position can prevent the formation of an indolyl radical, which is a key step in the Hydrogen Atom Transfer (HAT) mechanism, a primary antioxidant pathway for indoles. nih.gov This suggests that N1-substituted indoles may have lower cytoprotective activity compared to their unsubstituted counterparts. nih.gov
However, N-substituted indole derivatives have demonstrated a range of other biological activities, including anti-inflammatory, antimicrobial, antipsychotic, and antifungal effects. nih.gov For instance, indole derivatives with tertiary amino and phenyl groups at the N1 position have shown significant activity against Staphylococcus aureus. nih.gov In the context of developing novel agonists for the CB2 receptor for pain and inflammation management, a series of indole derivatives featuring an N-ethyl morpholine (B109124) moiety were synthesized and evaluated. nih.gov This highlights that while N1-substitution might diminish certain antioxidant properties, it can be a key modification for targeting other specific biological pathways.
Influence of Substitutions on the Indole Ring (e.g., at positions 2, 3, 5, 6, 7) on Biological Potency and Selectivity
Modifications at various positions on the indole ring have profound effects on the biological potency and selectivity of indole-4-carboxylic acid derivatives.
Position 2: The substituent at the C2 position often plays a crucial role in the molecule's interaction with its target. For instance, in the development of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold was identified as a promising starting point. nih.govrsc.org The C2 carboxyl group, along with the indole core, was found to chelate with two Mg2+ ions in the active site of the integrase enzyme. nih.govrsc.org Further optimization at this position can enhance this chelation and improve inhibitory activity. nih.gov
Position 3: The C3 position is another key site for modification. In the context of HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole core was shown to improve the interaction with a hydrophobic cavity near the active site of the enzyme, leading to a significant increase in inhibitory activity. nih.gov Specifically, the introduction of a long-chain p-trifluorophenyl or o-fluorophenyl at C3 markedly improved activity. nih.gov
Positions 5, 6, and 7: Substitutions on the benzene (B151609) portion of the indole ring also significantly modulate activity. In a series of 3-substituted 1H-indole-2-carboxylic acid derivatives developed as CysLT1 selective antagonists, substitutions at various positions of the indole ring had a notable impact. researchgate.net For example, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net Methoxy group substitutions at position 7 of the indole ring were found to be the most favorable for activity. researchgate.net Conversely, substitution at position 4 of the indole ring was generally the least favorable. researchgate.net In the development of HIV-1 integrase inhibitors, adding a halogenated phenyl group to the C6 position was speculated to form a π-stacking interaction with the viral DNA, enhancing antiviral efficacy. nih.govrsc.org
The following table summarizes the impact of various substitutions on the biological activity of indole derivatives based on findings from different studies:
| Position of Substitution | Substituent Type | Impact on Biological Activity | Reference |
| N1 | Alkyl, Aryl | Can decrease antioxidant activity but confer other activities like anti-inflammatory and antimicrobial effects. | nih.gov |
| C2 | Carboxylic Acid | Essential for chelation with metal ions in the active site of enzymes like HIV-1 integrase. | nih.govrsc.org |
| C3 | Long-chain aryl groups | Can enhance binding to hydrophobic pockets in target proteins, significantly boosting potency. | nih.gov |
| C5, C6, C7 | Halogens, Methoxy | Can fine-tune potency and selectivity. Methoxy at C7 was favorable in one study, while halogenated phenyl at C6 was beneficial in another. | nih.govresearchgate.net |
| C4 | Various | Generally found to be the least favorable position for substitution in a study on CysLT1 antagonists. | researchgate.net |
Role of the 4-Carboxylic Acid Moiety and its Derivatives in Ligand-Target Interactions
The carboxylic acid group at the 4-position of the indole ring is a key functional group that significantly influences the molecule's properties and its interactions with biological targets. ontosight.ai As a weak organic acid, it can donate a proton and engage in hydrogen bonding, which is often crucial for anchoring a ligand within a receptor's binding site. ontosight.ai The presence of the carboxylic acid also increases the water solubility of the indole scaffold. ontosight.ai
In many instances, the carboxylic acid can be esterified or converted to an amide to modulate the compound's properties. For example, in studies of indole-based HIV-1 fusion inhibitors, retaining a methyl or ethyl ester at this position resulted in enhanced fusion inhibitory activity, whereas the corresponding carboxylic acid or amide led to a significant reduction in activity. nih.govacs.org This suggests that for certain targets, a charged group like a carboxylate may be detrimental to activity, possibly by hindering the compound's ability to reach its site of action, which might be located in a more hydrophobic environment. nih.govacs.org
The carboxylic acid moiety can also serve as a versatile synthetic handle for creating more complex derivatives. ontosight.ai The relative reactivity of carboxylic acid derivatives often follows the order: acid halide > acid anhydride (B1165640) > ester > amide. youtube.comyoutube.comyoutube.com This hierarchy allows for the strategic conversion of the carboxylic acid into other functional groups to explore a wider range of interactions with a biological target.
Pharmacophore Elucidation and Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. proceedings.sciencenih.gov For indole derivatives, pharmacophore models have been instrumental in understanding their structure-activity relationships and in guiding the design of more potent and selective compounds. proceedings.science
Key elements of a pharmacophore for indole-based compounds often include:
Aromatic/Hydrophobic regions: The indole ring itself typically serves as a key hydrophobic feature that can engage in van der Waals and π-π stacking interactions with the target protein. rsc.org
Hydrogen Bond Acceptors/Donors: The indole NH group (if unsubstituted) and the carbonyl oxygen of the carboxylic acid are potential hydrogen bond donors and acceptors, respectively. researchgate.net
Ionizable features: The carboxylic acid group can be deprotonated to form a negatively charged carboxylate, which can form ionic interactions with positively charged residues in the binding site. nih.gov
Optimization strategies for indole-based ligands often involve:
Scaffold hopping: Replacing the indole core with other heterocyclic systems like benzofuran (B130515) or benzothiophene (B83047) to probe the importance of the indole NH group. nih.gov
Substituent modification: Systematically altering the substituents at various positions of the indole ring to improve potency, selectivity, and pharmacokinetic properties. nih.gov
Bioisosteric replacement: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or with non-acidic groups that can still participate in similar interactions to fine-tune the molecule's properties.
Quantitative Structure-Activity Relationship (QSAR) Analysis Methodologies
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are most important for activity. nih.gov
For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity.
CoMFA calculates steric and electrostatic fields around the molecules.
CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. nih.gov
In a typical 3D-QSAR study on indole derivatives, the most active compound in the series is often used as a template to align all other molecules. nih.gov The resulting models are then validated using statistical methods, including cross-validation (q²) and the analysis of a test set of compounds (predictive r²), to ensure their robustness and predictive power. nih.govnih.gov The insights gained from these QSAR models can then be used to guide the design of new indole derivatives with improved biological activity. nih.gov
Computational Chemistry Approaches in 1 Ethyl 1h Indole 4 Carboxylic Acid Research
Molecular Docking Simulations for Ligand-Protein Interactions and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the interaction between a small molecule ligand and a protein's binding site. The process involves sampling different conformations of the ligand within the active site and estimating the binding affinity using a scoring function. While this methodology has been applied to a wide range of indole (B1671886) derivatives to identify potential therapeutic targets, specific docking studies, including binding energy scores and interaction analyses for 1-ethyl-1H-indole-4-carboxylic acid, have not been reported in the reviewed literature.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of a ligand-protein complex over time. By simulating the dynamic behavior of the system, researchers can assess the stability of the binding pose predicted by molecular docking and understand the key interactions that maintain the complex. Although MD simulations are a standard tool in computational drug design and have been used to study various indole compounds, no published studies were found that specifically detail the conformational analysis or ligand-target stability of this compound nih.gov.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemical research, DFT calculations are employed to determine molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. This information is valuable for understanding a molecule's reactivity and potential reaction mechanisms. While DFT has been used to characterize other indole derivatives, specific calculations detailing the electronic structure or reaction mechanisms of this compound are not available in the existing scientific literature researchgate.netresearchgate.net.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical chemistry method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. It provides a localized, Lewis-structure-like picture of the electronic density, which helps in understanding the intramolecular and intermolecular interactions that stabilize a molecule. This analysis can reveal important details about donor-acceptor interactions within a molecule. Despite its utility, specific NBO analysis data for this compound, which would describe its specific bonding and charge distribution, could not be located in published research acs.orgnih.gov.
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Various computational models are used to predict properties like solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions help in identifying candidates with favorable drug-like properties. While ADME prediction studies have been performed for numerous indole derivatives, a specific computational ADME profile for this compound is not documented in the available scientific resources researchgate.netnih.govresearchgate.neteurekaselect.com.
Applications and Translational Research in Medicinal Chemistry
Development of Novel Therapeutic Agents Targeting Specific Diseases
The core structure of 1-ethyl-1H-indole-4-carboxylic acid serves as a valuable starting point for the synthesis of compounds with potential therapeutic applications across a range of diseases. ontosight.aichemimpex.com
Inflammatory Diseases: Derivatives of indole-4-carboxylic acid are recognized for their potential anti-inflammatory properties. ontosight.aichemimpex.com For instance, certain indole (B1671886) derivatives act as potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme implicated in inflammatory processes. sigmaaldrich.com Others have been developed as antagonists for the CysLT1 receptor, a key player in the inflammatory cascade of asthma. nih.gov
Neurological Disorders: The structural similarity of the indole nucleus to neurotransmitters has made its derivatives, including those related to this compound, a focus of research for neurological disorders. chemimpex.comontosight.ai One area of investigation is the development of histamine (B1213489) H3 antagonists, which have potential in treating various central nervous system disorders. sigmaaldrich.com
Cancers: The indole scaffold is a prominent feature in many anticancer agents. nih.gov Derivatives of indole-4-carboxylic acid have been investigated for their ability to inhibit the growth of cancer cells. ontosight.aichemimpex.com Research has shown that some indole derivatives can act as inhibitors of histone deacetylases (HDACs), a class of enzymes that are promising targets for cancer therapy. sigmaaldrich.com Furthermore, specific tricyclic indole-2-carboxylic acid derivatives have been discovered as potent inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in various cancers, making it a key target for therapeutic intervention. nih.gov Novel indole-based arylsulfonylhydrazides have also shown promising anticancer activity against human breast cancer cells. semanticscholar.org
Chagas Disease: Chagas disease, a neglected tropical disease caused by the parasite Trypanosoma cruzi, is another area where indole derivatives are being explored. nih.govnih.gov Optimization of a series of substituted indoles, identified through phenotypic screening, has led to the development of compounds with anti-Trypanosoma cruzi activity. nih.govdndi.orgacs.org Although challenges in drug metabolism and pharmacokinetic properties have been encountered, these findings provide a basis for further research. nih.gov
Thrombotic Disorders: While direct evidence for this compound in thrombotic disorders is limited, the broader class of indole derivatives has been investigated for its potential in this area.
Utilization as Chemical Probes for Biological Pathway Elucidation
Beyond direct therapeutic applications, this compound and its analogs are valuable tools for understanding complex biological processes. These compounds can be used as chemical probes to investigate and elucidate biological pathways. For example, indole-based fluorescent probes have been designed for the detection of specific ions and molecules within living cells, helping to unravel their roles in cellular functions. nih.gov By interacting with specific enzymes or receptors, these indole derivatives can help researchers map out signaling cascades and metabolic pathways, such as the Hedgehog pathway, by inhibiting Gli1-mediated transcription. sigmaaldrich.com
Contribution to Drug Discovery Pipelines and Lead Optimization
The this compound scaffold is a significant contributor to drug discovery pipelines, often serving as a starting point for lead optimization. chemimpex.comsigmaaldrich.com Medicinal chemists utilize this core structure to synthesize libraries of related compounds, which are then screened for activity against various biological targets.
For example, through high-throughput screening, an indole derivative was identified as a micromolar CysLT1 antagonist, which, despite having a different core structure, highlights the importance of the indole moiety in drug discovery. nih.gov This initial hit then underwent extensive structural optimization to develop more potent and selective antagonists. nih.gov Similarly, in the context of Chagas disease, substituted indoles were identified as hits and subsequently optimized to improve their potency and physicochemical properties. nih.govnih.gov This process of iterative design, synthesis, and testing is fundamental to modern drug discovery.
Emerging Roles in Agrochemical and Materials Science Research
The versatility of the indole ring extends beyond medicine into other scientific disciplines. ontosight.ai Indole-4-carboxylic acid and its derivatives are being explored for their potential applications in agrochemicals and materials science. chemimpex.com In materials science, the fluorescent properties of some indole derivatives make them candidates for the development of organic dyes and sensors. nih.gov The unique chemical properties of the indole structure also lend themselves to the creation of novel materials with specific electronic or optical characteristics. ontosight.ai
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes and Sustainable Chemistry for Indole-4-carboxylic Acids
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. While traditional methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, have been instrumental, they often come with limitations like harsh reaction conditions and the use of toxic reagents. nih.govontosight.ai Future research will undoubtedly focus on greener and more sustainable approaches to construct the indole-4-carboxylic acid scaffold.
Recent advancements in green chemistry offer promising avenues. nih.govtandfonline.com Methodologies employing microwave irradiation, for instance, have been shown to accelerate reactions, improve yields, and reduce waste in the synthesis of various indole derivatives. tandfonline.com The exploration of multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, also presents a highly attractive strategy. rsc.orgacs.org These reactions are often more atom-economical and environmentally friendly. acs.org Furthermore, the development of catalyst-free and chromatography-free synthetic protocols will be a key area of investigation, aiming to simplify purification processes and reduce the reliance on hazardous solvents and materials. acs.orgacs.org The application of these sustainable principles to the synthesis of 1-ethyl-1H-indole-4-carboxylic acid and its analogs could lead to more cost-effective and ecologically responsible production methods.
Discovery of Unconventional Biological Targets and Mechanisms
Indole derivatives are known to interact with a wide array of biological targets, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory effects. jchr.orgchula.ac.th While much is known about their interactions with established targets like protein kinases and tubulin, a significant frontier lies in the discovery of unconventional biological targets and novel mechanisms of action. nih.govmdpi.com
Future research will likely leverage advanced chemical biology and proteomic approaches to identify new protein binding partners for this compound and related molecules. This could unveil previously unknown signaling pathways and cellular processes modulated by this class of compounds. For example, recent studies on other indole derivatives have explored their potential as inhibitors of targets like the 14-3-3η protein, which is implicated in liver cancer. nih.gov The investigation into the modulation of protein-protein interactions, a notoriously challenging area in drug discovery, represents another exciting avenue. By understanding the intricate molecular interactions, researchers can design more specific and effective therapeutic agents. A deeper dive into the specific mechanisms, such as the induction of cell cycle arrest or apoptosis, will also be crucial. nih.gov
Advanced Derivatization for Enhanced Bioavailability and Selectivity
The therapeutic potential of a compound is not solely dependent on its intrinsic activity but also on its pharmacokinetic properties, including bioavailability and selectivity. Advanced derivatization strategies will be instrumental in optimizing the drug-like properties of this compound.
Site-selective functionalization of the indole core is a key area of ongoing research. researchgate.net The ability to precisely introduce different chemical groups at specific positions on the indole ring allows for the fine-tuning of properties such as solubility, metabolic stability, and target-binding affinity. For instance, strategic modifications can be made to enhance a compound's ability to cross cell membranes or to reduce its susceptibility to metabolic enzymes. Furthermore, the synthesis of novel carboxamide derivatives, by coupling the carboxylic acid group with various amino acids, has shown promise in generating compounds with unique biological activities, including antifungal properties. arkat-usa.org The development of advanced derivatization protocols will enable the creation of a diverse library of analogs, each with a potentially improved therapeutic profile. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Q & A
Basic Research Questions
Q. What experimental methods are recommended to determine the melting point, solubility, and stability of 1-ethyl-1H-indole-4-carboxylic acid when literature data is limited?
- Methodological Answer : Use differential scanning calorimetry (DSC) or capillary melting point apparatus for melting point determination. Solubility can be assessed via gravimetric analysis in solvents like water, ethanol, or DMSO. Stability studies under varying pH and temperature conditions should employ HPLC or UV-Vis spectroscopy to monitor degradation. Due to the lack of reported data (e.g., similar compounds in ), experimental protocols must be validated rigorously .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines for PPE, including nitrile gloves, lab coats, and P95 respirators if aerosolization occurs. Use fume hoods for weighing and synthesis. Toxicity data from analogous indole derivatives () suggest no carcinogenic classification, but acute toxicity should be assumed until compound-specific studies are conducted .
Q. What is a standard procedure for synthesizing this compound esters?
- Methodological Answer : React this compound with an alcohol (e.g., methanol) in the presence of H₂SO₄ as a catalyst. Reflux for 4–6 hours, monitor via TLC, and purify by recrystallization (petroleum ether) or column chromatography. This method is adapted from esterification protocols for similar indole-carboxylic acids () .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives during coupling reactions?
- Methodological Answer : Optimize catalysts (e.g., sodium acetate in acetic acid) and solvent systems (e.g., DMF/acetic acid mixtures) based on protocols for analogous indole-thiazolidinone derivatives ( ). Kinetic studies under reflux (2.5–5 hours) and stoichiometric adjustments (1.1:1 molar ratio of aldehyde to nucleophile) can mitigate side reactions .
Q. What strategies resolve contradictory data on the stability of this compound under oxidative or hydrolytic conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products to control samples. For hydrolytic stability, test buffered solutions (pH 1–13) and analyze via LC-MS to identify breakdown pathways. notes stability gaps for related compounds, necessitating empirical validation .
Q. Which computational methods predict the acid dissociation constant (pKa) and electronic properties of this compound?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate pKa and electrostatic potential surfaces. QSAR models trained on indole derivatives (e.g., ’s predicted pKa = 4.09) can estimate physicochemical properties when experimental data is unavailable .
Q. How should researchers design experiments to assess regioselectivity in electrophilic substitutions on this compound?
- Methodological Answer : Perform bromination or nitration reactions and analyze positional isomers via ¹H/¹³C NMR. The ethyl group at N1 and carboxylic acid at C4 will influence directing effects; compare results to indole-2-carboxylic acid derivatives () to validate electronic vs. steric control .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or reactivity of this compound across studies?
- Methodological Answer : Replicate experiments using standardized solvents (e.g., USP-grade DMSO) and purity thresholds (>95% by HPLC). Cross-validate with multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural integrity. highlights variability in physicochemical data for similar compounds, emphasizing the need for rigorous reproducibility checks .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
